2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane
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Overview
Description
2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of an ethoxy group, a phenylsulfonyl group, and a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide . In this case, the ethoxy group can be introduced by reacting an appropriate alkoxide with an ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of fixed-bed reactors and acidic ion-exchange resins as catalysts. The reaction conditions typically include temperatures ranging from 30 to 110°C and pressures between 0.8 to 1.3 MPa . These conditions facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane is unique due to its combination of an ethoxy group, a phenylsulfonyl group, and a dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]-2-ethoxy-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-2-16-13(17-9-10-18-13)8-11-19(14,15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXOFVBODUGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(OCCO1)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369761 |
Source
|
Record name | SBB017014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149099-23-0 |
Source
|
Record name | SBB017014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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